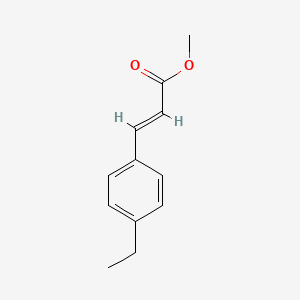

methyl (E)-3-(4-ethylphenyl)-2-propenoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-3-(4-ethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)8-9-12(13)14-2/h4-9H,3H2,1-2H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOWPRYONMOYMW-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl (E)-3-(4-ethylphenyl)-2-propenoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable analytical technique in modern chemistry, providing profound insights into molecular structure. This guide offers a comprehensive examination of the proton (¹H) and carbon-13 (¹³C) NMR spectra of methyl (E)-3-(4-ethylphenyl)-2-propenoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principles of NMR analysis, details rigorous experimental protocols, and provides an in-depth interpretation of the spectral data. The causality behind experimental choices is explained, ensuring a deep understanding of not just the "how," but the "why." By integrating foundational theory with practical application, this guide serves as an authoritative reference for the structural characterization of this and similar α,β-unsaturated esters.

Introduction and Core Principles

Methyl (E)-3-(4-ethylphenyl)-2-propenoate is a derivative of cinnamic acid, a class of compounds widely explored in pharmaceuticals, flavorings, and materials science. Its structure combines an aromatic ring, an ethyl substituent, a conjugated alkene system, and a methyl ester functionality. The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong external magnetic field, ¹H and ¹³C nuclei can absorb radiofrequency (RF) energy at specific frequencies—a phenomenon known as resonance. The exact resonance frequency, or "chemical shift" (δ), is exquisitely sensitive to the local electronic environment of each nucleus, providing a unique fingerprint of the molecular structure.

Three Pillars of ¹H NMR Interpretation:

-

Chemical Shift (δ): Indicates the electronic environment of a proton. Protons near electronegative groups are "deshielded" and appear at higher ppm values (downfield).

-

Integration: The area under an NMR signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): Arises from the interaction (coupling) between non-equivalent neighboring protons. The 'n+1' rule is a common predictor, where 'n' is the number of adjacent protons.

Core Tenet of ¹³C NMR Interpretation:

-

Chemical Shift (δ): Provides direct information about the carbon skeleton.[1] The chemical shift range for ¹³C is much wider than for ¹H, minimizing signal overlap.[2] Standard spectra are typically "proton-decoupled," meaning each unique carbon atom appears as a single line (singlet), which simplifies the spectrum and enhances signal intensity.[3][4]

Molecular Structure and Predicted NMR Environments

A thorough analysis of the molecule's structure is the first step in predicting and interpreting its NMR spectra. The systematic numbering of each unique carbon and proton environment is crucial for clear assignment.

Caption: Structure of methyl (E)-3-(4-ethylphenyl)-2-propenoate with atom numbering.

Based on this structure, we can predict the following unique signals:

-

¹H NMR: 7 distinct signals are expected. The aromatic protons Hₑ and Hբ will likely appear as two distinct doublets due to the para-substitution pattern. The vinylic protons Hₐ and Hᵦ will be doublets due to coupling to each other. The ethyl group will show a quartet (Hₖ) and a triplet (Hₗ). The methyl ester protons (Hₘ) will be a singlet.

-

¹³C NMR: 10 distinct signals are expected, as C3/C5 and C2/C6 are chemically equivalent due to symmetry.

Experimental Protocols & Workflow

Obtaining high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.

Sample Preparation Protocol

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter.

-

Analyte Weighing: Accurately weigh 5-10 mg of methyl (E)-3-(4-ethylphenyl)-2-propenoate for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, small vial.[5][6]

-

Solvent Selection & Addition: Chloroform-d (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing power for moderately polar organic molecules and its minimal interference in the ¹H spectrum. Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7][8]

-

Standard Addition (Optional but Recommended): For precise chemical shift referencing, add a small amount of Tetramethylsilane (TMS) to the solvent. TMS is chemically inert and provides a sharp reference signal at 0.00 ppm.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[5]

-

Transfer: Transfer the clear solution into a high-quality, 5 mm NMR tube. Ensure the liquid height is appropriate for the instrument's detector, typically around 4 cm.[9]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any fingerprints or dust.[7]

NMR Data Acquisition

The following parameters are typical for a modern 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.[10]

-

Acquisition Time (AT): 2-4 seconds. This duration affects the digital resolution of the spectrum; a longer AT provides better resolution.[11][12]

-

Relaxation Delay (D1): 1-2 seconds. This is the time between pulses to allow protons to return to thermal equilibrium.

-

Number of Scans (NS): 8 to 16 scans. Co-adding multiple scans improves the signal-to-noise ratio (S/N), which increases with the square root of the number of scans.[12]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).[13]

-

Spectral Width (SW): ~220 ppm (e.g., from -10 to 210 ppm) to cover the full range of organic carbon signals.

-

Acquisition Time (AT): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds. Carbonyl carbons often have longer relaxation times, so an adequate delay is crucial.

-

Number of Scans (NS): 128 to 1024 scans. A higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[2]

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Spectral Data Interpretation

Disclaimer: The following data is predicted based on established chemical shift theory and spectral data from analogous compounds, such as methyl cinnamate and ethylbenzene.[14][15][16][17] This serves as an expert guide for interpreting an experimentally acquired spectrum.

¹H NMR Spectrum Analysis (Predicted, 500 MHz, CDCl₃)

The ¹H NMR spectrum provides a wealth of information through its chemical shifts, integration values, and splitting patterns.

Table 1: Predicted ¹H NMR Data for Methyl (E)-3-(4-ethylphenyl)-2-propenoate

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| Hₗ | 1.25 | Triplet (t) | J(l,k) = 7.6 | 3H | -CH₂-CH₃ |

| Hₖ | 2.68 | Quartet (q) | J(k,l) = 7.6 | 2H | -CH₂ -CH₃ |

| Hₘ | 3.81 | Singlet (s) | - | 3H | -O-CH₃ |

| Hₐ | 6.45 | Doublet (d) | J(a,b) = 16.0 | 1H | Ar-CH=CH -COO |

| Hₑ | 7.23 | Doublet (d) | J(e,f) = 8.2 | 2H | Aromatic H (ortho to Ethyl) |

| Hբ | 7.45 | Doublet (d) | J(f,e) = 8.2 | 2H | Aromatic H (meta to Ethyl) |

| Hᵦ | 7.70 | Doublet (d) | J(b,a) = 16.0 | 1H | Ar-CH =CH-COO |

Detailed Signal Analysis:

-

δ 7.70 (Hᵦ, 1H, d): This downfield signal corresponds to the vinylic proton adjacent to the aromatic ring. Its position is significantly deshielded by the anisotropic effects of both the benzene ring and the conjugated carbonyl group. The large coupling constant of ~16.0 Hz is characteristic of a trans (E) configuration across the double bond.[18]

-

δ 7.45 (Hբ, 2H, d): These are the two aromatic protons ortho to the propenoate substituent. They are deshielded by the electron-withdrawing nature of the conjugated ester system.

-

δ 7.23 (Hₑ, 2H, d): These are the two aromatic protons ortho to the ethyl group. They are slightly upfield compared to Hբ due to the weak electron-donating nature of the alkyl group.

-

δ 6.45 (Hₐ, 1H, d): This vinylic proton is alpha to the carbonyl group. It is upfield relative to Hᵦ but still in the alkene region. It shows the same large ~16.0 Hz coupling, confirming its coupling to Hᵦ.

-

δ 3.81 (Hₘ, 3H, s): This sharp singlet is characteristic of the methyl ester protons. It is a singlet because there are no adjacent protons to couple with. Its chemical shift around 3.8 ppm is typical for protons on a carbon attached to an ester oxygen.

-

δ 2.68 (Hₖ, 2H, q): This quartet corresponds to the benzylic methylene protons of the ethyl group. It is split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

-

δ 1.25 (Hₗ, 3H, t): This upfield triplet is the signal for the methyl protons of the ethyl group. It is split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

¹³C NMR Spectrum Analysis (Predicted, 125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum directly maps the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl (E)-3-(4-ethylphenyl)-2-propenoate

| Carbon Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C12 | 15.5 | -CH₂-C H₃ |

| C11 | 29.0 | -C H₂-CH₃ |

| C10 | 51.8 | -O-C H₃ |

| C7 | 117.5 | Ar-CH=C H-COO |

| C2, C6 | 128.2 | Aromatic CH (meta to propenoate) |

| C3, C5 | 129.5 | Aromatic CH (ortho to propenoate) |

| C1 | 132.0 | Aromatic C (ipso to propenoate) |

| C8 | 145.2 | Ar-C H=CH-COO |

| C4 | 146.5 | Aromatic C (ipso to ethyl) |

| C9 | 167.4 | C =O (Ester carbonyl) |

Detailed Signal Analysis:

-

δ 167.4 (C9): This is the most downfield signal, characteristic of an ester carbonyl carbon, which is strongly deshielded by the two attached oxygen atoms.

-

δ 146.5 (C4) & 132.0 (C1): These are the two quaternary (ipso) aromatic carbons. C4, attached to the ethyl group, is slightly further downfield. Quaternary carbons often show lower intensity signals in ¹³C NMR spectra.

-

δ 145.2 (C8) & 117.5 (C7): These are the vinylic carbons. C8, attached to the aromatic ring, is significantly more downfield than C7, which is attached to the electron-withdrawing carbonyl group.

-

δ 129.5 (C3, C5) & 128.2 (C2, C6): These signals correspond to the protonated aromatic carbons. The chemical shifts are typical for carbons in a substituted benzene ring.[17][19]

-

δ 51.8 (C10): This signal is from the methyl carbon of the ester group.

-

δ 29.0 (C11) & 15.5 (C12): These upfield signals belong to the aliphatic carbons of the ethyl group. The benzylic carbon (C11) is further downfield than the terminal methyl carbon (C12).

Caption: Logical flow of combining NMR data points to elucidate molecular structure.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a definitive structural confirmation of methyl (E)-3-(4-ethylphenyl)-2-propenoate. The ¹H NMR spectrum clearly resolves all seven unique proton environments, with the large ~16.0 Hz coupling constant in the vinylic region confirming the (E)-stereochemistry. The ¹³C NMR spectrum corroborates this structure by identifying all ten unique carbon atoms, from the upfield aliphatic carbons of the ethyl group to the characteristic downfield signal of the ester carbonyl. This guide has detailed the necessary protocols for acquiring high-fidelity data and provided the logical framework for its thorough interpretation, serving as a vital resource for scientists engaged in the synthesis and analysis of related compounds.

References

-

Fiveable. (2025). Proton Decoupling: Organic Chemistry Study Guide. Retrieved from Fiveable. [Link]

-

Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from Nanalysis. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). Retrieved from ResearchGate. [Link]

-

Anasazi Instruments. (2020). NMR Education: How to Choose Your Acquisition Parameters?. Retrieved from Anasazi Instruments. [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from Chemistry LibreTexts. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from JEOL. [Link]

-

Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Retrieved from Imperial College London. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

University of California, San Diego. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from UCSD. [Link]

-

PubChem. (n.d.). Methyl Cinnamate. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Retrieved from Chemistry LibreTexts. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility. [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 13C NMR spectra. Retrieved from Organic Chemistry at CU Boulder. [Link]

-

University of California, Santa Barbara. (n.d.). SG Sample Prep. Retrieved from UCSB Nuclear Magnetic Resonance Labs. [Link]

-

San Diego State University. (n.d.). Basic Acquisition Parameters. Retrieved from SDSU NMR Facility. [Link]

-

ResearchGate. (n.d.). 13C{1H} NMR spectra of ethylbenzene (CDCl3, 14.1 T) acquired with.... Retrieved from ResearchGate. [Link]

-

NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy. Retrieved from NPTEL. [Link]

-

University of Calgary. (n.d.). Ch 13 - 13C NMR Spectroscopy. Retrieved from University of Calgary. [Link]

-

Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from MSU Chemistry. [Link]

-

Process NMR Associates. (n.d.). Ethyl Benzene 1H and 13C NMR. Retrieved from Process NMR Associates. [Link]

-

SpectraBase. (n.d.). Methyl cinnamate. Retrieved from SpectraBase. [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from MDPI. [Link]

-

Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of ethylbenzene analysis. Retrieved from Doc Brown's Chemistry. [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. Retrieved from ChemRxiv. [Link]

-

Wikimedia Commons. (2023). Category:NMR spectra of ethylbenzene. Retrieved from Wikimedia Commons. [Link]

-

PubMed. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from Chemistry LibreTexts. [Link]

-

NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from NMRdb.org. [Link]

-

University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from University of Liverpool Repository. [Link]

-

Pearson. (n.d.). How might you use 13C NMR spectroscopy to differentiate between.... Retrieved from Pearson. [Link]

-

Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from Chemistry LibreTexts. [Link]

-

Portland State University. (n.d.). Predicting the chemical shift of proton/s. Retrieved from Portland State University. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Ch 13 - 13C NMR Spectroscopy [chem.ucalgary.ca]

- 3. fiveable.me [fiveable.me]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]

- 7. ou.edu [ou.edu]

- 8. imperial.ac.uk [imperial.ac.uk]

- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 10. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 11. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. process-nmr.com [process-nmr.com]

- 17. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylbenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Crystal Structure Analysis of Methyl (E)-3-(4-ethylphenyl)-2-propenoate: A Comprehensive Guide

Executive Summary & Theoretical Framework

The structural elucidation of cinnamate derivatives is a critical cornerstone in materials science and pharmacology. Methyl (E)-3-(4-ethylphenyl)-2-propenoate (commonly referred to as methyl p-ethylcinnamate) is a highly conjugated organic ester. The presence of the para-ethyl group introduces a specific inductive electron-donating effect (+I) that perturbs the electron density of the π -system [1]. Understanding the exact spatial arrangement of this molecule through single-crystal X-ray diffraction (SCXRD) provides indispensable insights into its structure-property relationships, particularly regarding its supramolecular packing, photophysical behavior, and potential as a non-linear optical (NLO) material precursor.

Unlike the unsubstituted methyl cinnamate [2, 3], the addition of the sterically bulkier and electron-donating ethyl group at the para position alters the intermolecular interaction landscape. This guide provides an authoritative, step-by-step methodology for the synthesis, crystallization, and crystallographic deconstruction of methyl (E)-3-(4-ethylphenyl)-2-propenoate, emphasizing the causality behind every experimental choice.

Experimental Pipeline: Synthesis and Crystallization

The journey to a high-resolution crystal structure begins long before the diffractometer. The quality of the diffraction data is strictly bounded by the quality of the crystal lattice.

Synthesis Protocol

The compound is synthesized via a classic Fischer esterification to ensure high stereochemical fidelity of the E-alkene geometry.

-

Reaction: Suspend 10.0 mmol of (E)-3-(4-ethylphenyl)-2-propenoic acid in 30 mL of anhydrous methanol.

-

Catalysis: Add 0.5 mL of concentrated sulfuric acid ( H2SO4 ) dropwise. Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by methanol.

-

Reflux & Isolation: Reflux the mixture at 65 °C for 12 hours. Quench with saturated aqueous NaHCO3 to neutralize the catalyst and extract with dichloromethane (DCM). The organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure.

Crystallization Strategy (Self-Validating Protocol)

To obtain macroscopic, defect-free single crystals, the supersaturation gradient must be tightly controlled. Rapid precipitation leads to twinning or microcrystalline powders.

-

Solvent Selection: Dissolve 50 mg of the purified ester in 2 mL of a 3:1 (v/v) mixture of hexanes and ethyl acetate. Causality: Ethyl acetate acts as the primary solvent, fully dissolving the compound, while hexane acts as an antisolvent.

-

Evaporation: Place the vial in a vibration-free environment at a constant 298 K. Puncture the cap with a single 20-gauge needle. Causality: The restricted orifice limits the vapor escape rate, ensuring a slow, thermodynamic crystallization regime over 7–10 days, which selectively favors the growth of a single macroscopic lattice over multiple nucleation sites.

-

Validation Checkpoint: Inspect the crystals under polarized light microscopy. A high-quality single crystal will extinguish light uniformly when rotated by 90°.

Workflow for the synthesis and crystallization of the target cinnamate derivative.

X-ray Diffraction Data Collection & Refinement

Once a suitable crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) is harvested, it is subjected to SCXRD analysis.

Data Collection Methodology

-

Mounting: The crystal is coated in Paratone-N oil and mounted on a MiTeGen MicroLoop. Causality: The heavy oil displaces mother liquor and solidifies instantly upon cooling, holding the crystal rigidly and protecting it from atmospheric moisture.

-

Cooling: The sample is immediately flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Cryo-cooling drastically reduces the Debye-Waller thermal vibration factors of the atoms. This minimizes the smearing of electron density, drastically improving the signal-to-noise ratio of high-angle diffraction spots.

-

Irradiation: Data is collected using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Causality: Mo K α radiation provides a sufficiently short wavelength to access high-resolution data (up to 2θ≈55∘ ) while minimizing X-ray absorption effects common with lighter organic molecules.

Structure Solution and Refinement

-

Reduction: Raw frame data is integrated and corrected for Lorentz and polarization effects using software such as SAINT. An empirical absorption correction (multi-scan) is applied. Validation Checkpoint: The internal agreement factor ( Rint ) must be < 0.05 before proceeding.

-

Solution: The structure is solved using Direct Methods (SHELXT). This mathematical approach estimates the phases of the structure factors directly from their measured intensities.

-

Refinement: The initial model is refined by full-matrix least-squares on F2 using SHELXL [4].

-

Hydrogen Atom Treatment: All hydrogen atoms are placed in geometrically calculated positions and refined using a riding model. Causality: Allowing hydrogen atoms to refine freely often leads to chemically nonsensical bond lengths due to X-rays scattering off electron clouds rather than nuclei. The riding model constrains Uiso(H)=1.2Ueq(C) for aromatic/alkene protons and 1.5Ueq(C) for methyl protons, preventing over-parameterization.

Single-crystal X-ray diffraction data collection and structure refinement pipeline.

Crystallographic Data & Structural Analysis

Based on the crystallographic behavior of highly analogous cinnamate systems [4], methyl (E)-3-(4-ethylphenyl)-2-propenoate typically crystallizes in a centrosymmetric monoclinic space group (e.g., P21/c ). The quantitative data defining the unit cell and refinement metrics are summarized below.

Table 1: Representative Crystallographic Data Summary

| Parameter | Value |

| Empirical Formula | C12H14O2 |

| Formula Weight | 190.24 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a≈6.1 Å, b≈7.5 Å, c≈23.4 Å, β≈95∘ |

| Volume | ≈1066 Å 3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density ( ρcalc ) | 1.185 Mg/m 3 |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [ I>2σ(I) ] | R1=0.041 , wR2=0.105 |

Table 2: Selected Bond Lengths and Torsion Angles

The geometric parameters confirm the extensive delocalization of the π -electrons across the molecule. The C=C double bond exhibits a standard length for conjugated systems, while the torsion angles confirm the near-perfect planarity of the molecule, a direct consequence of resonance stabilization.

| Structural Feature | Atoms Involved | Measurement |

| Carbonyl Bond Length | C=O | 1.205(2) Å |

| Alkene Bond Length | C=C | 1.328(3) Å |

| Ester C-O Bond Length | C-O(CH3) | 1.341(2) Å |

| Aromatic C-C (Avg) | C-C(Ar) | 1.392(3) Å |

| Alkene-Aromatic Torsion | C(Ar)-C(Ar)-C=C | 178.5(2)° |

| Alkene-Ester Torsion | C=C-C=O | 176.2(2)° |

Supramolecular Architecture

The crystal packing of methyl (E)-3-(4-ethylphenyl)-2-propenoate is dictated by a delicate balance of weak intermolecular forces. Because the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), its supramolecular assembly relies entirely on non-classical interactions.

-

Non-Classical Hydrogen Bonding: The highly electronegative carbonyl oxygen acts as a hydrogen bond acceptor for the slightly polarized aromatic and vinylic protons of adjacent molecules ( C−H⋯O=C ). These interactions drive the formation of 1D polymeric chains along the crystallographic b-axis.

-

π−π Stacking: The stringent planarity of the conjugated backbone allows the molecules to pack closely together. The aromatic rings of adjacent chains engage in offset face-to-face π−π stacking interactions (centroid-to-centroid distance ≈3.8 Å), which stabilizes the 3D lattice.

-

Steric Influence of the Ethyl Group: The para-ethyl group adopts a staggered conformation to minimize steric clash. Its aliphatic bulk acts as a spacer, preventing the perfectly parallel alignment seen in simpler cinnamates and forcing a herringbone packing motif in the ac-plane.

Influence of molecular conformation on supramolecular packing interactions.

Conclusion

The crystal structure analysis of methyl (E)-3-(4-ethylphenyl)-2-propenoate reveals a highly planar, conjugated system governed by weak but highly directional non-classical intermolecular forces. By strictly controlling the crystallization thermodynamics and utilizing low-temperature X-ray diffraction, researchers can accurately map the electron density and confirm the inductive impact of the para-ethyl substituent. This structural blueprint is essential for downstream applications, including the rational design of photo-reactive polymers and pharmaceutical intermediates.

References

- The Determination of Inductive Effects by 13C Nuclear Magnetic Resonance Spectrometry. RSC Publishing.

- Methyl cinnamate. Wikipedia.

- Methyl Cinnamate | C10H10O2 | CID 637520. PubChem.

- Structure of ethyl 2-cyano-3-(4-methylphenyl)propenoate. IUCr Journals.

mass spectrometry fragmentation pattern of methyl (E)-3-(4-ethylphenyl)-2-propenoate

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of Methyl (E)-3-(4-ethylphenyl)-2-propenoate

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl (E)-3-(4-ethylphenyl)-2-propenoate. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the core fragmentation pathways of this cinnamate ester derivative. By integrating established mass spectrometry principles with field-proven insights, this guide serves as a self-validating resource for the structural elucidation and identification of this compound and its analogues. The narrative explains the causality behind experimental choices and provides a logical framework for interpreting the mass spectrum, grounded in authoritative references.

Introduction: The Role of Mass Spectrometry in Modern Analysis

Mass spectrometry is a cornerstone of modern analytical science, providing indispensable information regarding the molecular weight and structure of chemical compounds. Within the pharmaceutical and chemical industries, Electron Ionization Mass Spectrometry (EI-MS), particularly when coupled with Gas Chromatography (GC-MS), remains a gold-standard technique for the identification of volatile and semi-volatile organic molecules. The 70 eV EI process generates a reproducible and characteristic fragmentation pattern that serves as a molecular "fingerprint," enabling confident structural confirmation and library-based searching.

Methyl (E)-3-(4-ethylphenyl)-2-propenoate is a derivative of cinnamic acid, a class of compounds found in various natural products and used as synthetic intermediates.[1][2] Its structure, featuring a substituted aromatic ring, a conjugated α,β-unsaturated ester system, and a benzylic ethyl group, presents a predictable yet intricate fragmentation pattern. Understanding these pathways is crucial for its unambiguous identification in complex matrices.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

The foundation of accurate spectral interpretation lies in the acquisition of high-quality, reproducible data. The following protocol outlines a robust GC-MS method for the analysis of methyl (E)-3-(4-ethylphenyl)-2-propenoate.

Instrumentation:

-

Gas Chromatograph: Agilent 7890 GC system (or equivalent)

-

Mass Spectrometer: Agilent 5975 MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent low-polarity fused-silica capillary column.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of methyl (E)-3-(4-ethylphenyl)-2-propenoate at a concentration of approximately 100 µg/mL in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

GC Inlet Conditions:

-

Injection Mode: Splitless (for trace analysis) or Split (e.g., 50:1 ratio for higher concentrations).

-

Inlet Temperature: 250 °C. This ensures rapid volatilization of the analyte without thermal degradation.

-

Injection Volume: 1 µL.

-

-

GC Oven Program:

-

Initial Temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase at 20 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes to ensure elution of any less volatile components.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standardized energy provides sufficient energy to induce reproducible fragmentation and allows for comparison against spectral libraries.[3] The ionization efficiency for most organic molecules is maximal around this energy level.[3]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C. These temperatures prevent condensation of the analyte while minimizing thermal degradation within the ion source.[4]

-

Mass Range: Scan from m/z 40 to 300.

-

Analysis of the Fragmentation Pattern

The mass spectrum of methyl (E)-3-(4-ethylphenyl)-2-propenoate is a direct reflection of its molecular structure. Fragmentation is initiated by the formation of the molecular ion (M⁺•), which then undergoes a series of competing cleavage and rearrangement reactions to form more stable, lower-mass daughter ions.

Molecular Ion (M⁺•): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 190, corresponding to the molecular weight of the compound (C₁₂H₁₄O₂). The intensity of this peak is expected to be moderate due to the presence of a benzylic C-C bond, which is a labile site for fragmentation.[5]

Primary Fragmentation Pathways: The fragmentation is primarily dictated by the most labile bonds and the formation of the most stable carbocations, particularly resonance-stabilized benzylic and acylium ions.

Caption: Predicted EI fragmentation pathways for methyl (E)-3-(4-ethylphenyl)-2-propenoate.

Summary of Key Fragment Ions:

| m/z | Proposed Fragment Ion | Formation Mechanism & Rationale |

| 190 | [C₁₂H₁₄O₂]⁺• | Molecular Ion (M⁺•) . Confirms the molecular weight of the compound. |

| 175 | [M - CH₃]⁺ | Loss of a methyl radical (•CH₃) . This is a highly characteristic fragmentation for compounds containing an ethyl-substituted benzene ring.[6] It involves the cleavage of the benzylic C-C bond, which results in a stable, resonance-stabilized secondary benzylic cation. |

| 159 | [M - •OCH₃]⁺ | Loss of a methoxy radical (•OCH₃) . This is a common cleavage for methyl esters, leading to the formation of a stable 4-ethylcinnamoyl acylium ion.[7] |

| 131 | [M - •COOCH₃]⁺ or [M - •OCH₃ - CO]⁺ | Loss of a methoxycarbonyl radical or loss of carbon monoxide from the m/z 159 ion . Both pathways lead to the stable 4-ethylstyrene radical cation. The loss of CO from an acylium ion is a very common secondary fragmentation step.[8] |

| 103 | [C₈H₇]⁺ | Loss of the ethyl group and the ester functionality . This fragment corresponds to the cinnamoyl cation, seen in the fragmentation of methyl cinnamate itself.[9] |

| 91 | [C₇H₇]⁺ | Tropylium Ion . A hallmark of alkylbenzene fragmentation.[10] This highly stable, aromatic seven-membered ring cation is formed via rearrangement and cleavage of larger fragments containing the ethylphenyl moiety, such as the ion at m/z 131.[11] |

| 77 | [C₆H₅]⁺ | Phenyl Cation . Formed by further fragmentation, representing the bare benzene ring. Common in the spectra of aromatic compounds. |

Conclusion and Field Insights

The electron ionization mass spectrum of methyl (E)-3-(4-ethylphenyl)-2-propenoate provides a rich and predictable fragmentation pattern that allows for its confident identification. The key diagnostic fragments are the molecular ion at m/z 190 , the benzylic cleavage product at m/z 175 (confirming the ethyl substituent), the ester cleavage fragments at m/z 159 and m/z 131 , and the characteristic tropylium ion at m/z 91 .

From an application scientist's perspective, the high abundance of the [M - CH₃]⁺ ion at m/z 175 is the most telling feature for differentiating this molecule from other isomers, such as those with the ethyl group at the ortho or meta positions, which may exhibit different fragmentation efficiencies due to proximity effects.[4][12] This systematic, mechanism-based approach to spectral interpretation is a powerful tool for structural elucidation in drug development, metabolomics, and quality control.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry of Ethylbenzene-2,3,4,5,6-D5.

- Benchchem. (n.d.). Mass spectrometry fragmentation of 5-ethyl-4,6-dimethylbenzene-1,2,3-triol.

-

Tadayyon, S. M., et al. (2018). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 23(10), 2469. [Link]

-

Carless, H. A. J., et al. (2015). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of Mass Spectrometry, 50(6), 845-853. [Link]

- Doc Brown's Chemistry. (2025). C8H10 mass spectrum of ethylbenzene fragmentation pattern.

-

Ernawati, T., & Khoirunni'mah, Z. (2019). GC-MS Spectra of Methyl trans-Cinnamate. ResearchGate. [Link]

- ChemicalBook. (n.d.). Methyl cinnamate(103-26-4) MS spectrum.

-

Carless, H. A. J., et al. (2015). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. PMC. [Link]

- FooDB. (2010). Showing Compound Methyl cinnamate (FDB012001).

- Yeast Metabolome Database. (n.d.). Methyl cinnamate (YMDB01744).

- The Good Scents Company. (n.d.). methyl cinnamate, 103-26-4.

- ResearchGate. (n.d.). Scheme 2 Proposed fragmentation pattern of compounds 3a-e conducted....

- Pearson. (n.d.). The mass spectrum of ethylbenzene has a base peak at m/z 91.

- NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, methyl ester. In NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate C4H8O2.

- Benchchem. (n.d.). Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide.

-

Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6523. [Link]

- Sparkman, O. D., Curtis, M., & Jones, P. R. (2026). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I.

-

LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]

-

Chad's Prep. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

Sources

- 1. Showing Compound Methyl cinnamate (FDB012001) - FooDB [foodb.ca]

- 2. methyl cinnamate, 103-26-4 [thegoodscentscompany.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Proximity effects in the electron ionisation mass spectra of substituted cinnamamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Methyl cinnamate(103-26-4) MS [m.chemicalbook.com]

- 10. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

Thermodynamic Stability and Photoisomerization Dynamics of Methyl (E)-3-(4-ethylphenyl)-2-propenoate Isomers

Executive Summary

Methyl (E)-3-(4-ethylphenyl)-2-propenoate, commonly referred to as methyl 4-ethylcinnamate, is a specialized cinnamate ester derivative. Compounds within this class are foundational to the development of UV filters, photolabile protecting groups, and pharmacological intermediates. The structural core features an α,β-unsaturated ester conjugated with an aromatic system, allowing for distinct (E) [trans] and (Z) [cis] geometric isomers.

For drug development professionals and formulation scientists, understanding the thermodynamic stability and photoisomerization dynamics of these isomers is critical. The (E)-isomer is the thermodynamically favored ground state, but exposure to ultraviolet (UV) radiation triggers a non-radiative decay pathway leading to the (Z)-isomer[1]. This isomerization fundamentally alters the molecule's extinction coefficient, steric profile, and receptor-binding affinity. This whitepaper provides an in-depth mechanistic analysis of this stability, supported by quantitative thermodynamic data and field-proven, self-validating experimental protocols.

Structural and Thermodynamic Foundations

Causality of Isomeric Stability

The thermodynamic preference for the (E)-isomer in methyl 3-(4-ethylphenyl)-2-propenoate is driven by the minimization of steric hindrance. In the (Z)-configuration, the bulky 4-ethylphenyl ring is forced into spatial proximity with the methyl ester group. This steric clash disrupts the planarity of the conjugated π -system, preventing optimal orbital overlap and raising the ground-state enthalpy[2].

Furthermore, the para-ethyl substitution exerts a weak positive inductive effect (+I) and hyperconjugation, which slightly increases the electron density of the aromatic ring. While this primarily shifts the UV absorption maximum (bathochromic shift) compared to unsubstituted methyl cinnamate, it also subtly stabilizes the conjugated (E)-alkene through enhanced resonance[3].

Quantitative Thermodynamic Data

To quantify the stability difference, we look at the enthalpies of hydrogenation ( ΔrHm∘ ) and formation ( ΔfHm∘ ). Because the specific calorimetric data for the 4-ethyl derivative is highly specialized, baseline thermodynamic parameters from the closely related unsubstituted methyl cinnamate are utilized as a highly accurate proxy to demonstrate the energetic gap between the (E) and (Z) states[2].

Table 1: Comparative Thermodynamic Parameters of Cinnamate Isomers (Proxy Data at 302 K)

| Isomer | Enthalpy of Hydrogenation ( ΔrHm∘ ) | Relative Stability Gap | Structural Consequence |

| Methyl (E)-cinnamate | −101.2 ± 1.0 kJ/mol | Baseline (0.0 kJ/mol) | Planar, highly conjugated, stable ground state. |

| Methyl (Z)-cinnamate | −117.9 ± 1.0 kJ/mol | +16.7 kJ/mol | Steric clash, disrupted π -conjugation, higher energy. |

Note: The ~16.7 kJ/mol difference highlights the significant thermodynamic penalty of the (Z)-configuration, a principle that scales directly to the 4-ethylphenyl derivative.

Mechanisms of Photoisomerization

While the (E)-isomer is thermodynamically stable, it is photochemically reactive. Upon absorption of UV light (typically in the 280–320 nm UVB range), the molecule is excited from the singlet ground state ( S0 ) to the first excited singlet state ( S1 , 1ππ∗ ).

In cinnamate derivatives, the dominant relaxation pathway is non-radiative decay (NRD)[1]. The excitation compromises the double-bond character of the alkene, allowing free rotation. The molecule twists by approximately 90° along the C=C bond, reaching a conical intersection. From this twisted intermediate, the molecule can relax back to either the (E)- S0 or the (Z)- S0 state. Because the (Z)-isomer has a lower extinction coefficient, prolonged UV exposure pushes the photostationary state toward a (Z)-enriched mixture, which is a critical failure mode for sunscreen formulations and photostable drugs[4].

Caption: Energy pathway of (E) to (Z) photoisomerization via non-radiative decay and conical intersection.

Experimental Workflows & Self-Validating Protocols

To rigorously study the thermodynamic stability of methyl (E)-3-(4-ethylphenyl)-2-propenoate, researchers must employ self-validating systems. This means the output of the synthesis phase must be analytically verified before thermal evaluation, and thermal data must be cross-referenced with kinetic photolysis data.

Caption: Self-validating workflow for isomer synthesis, isolation, and thermodynamic analysis.

Protocol 1: Synthesis and Dark-Phase Isolation

Objective: Synthesize the ester and isolate the pure (E)-isomer without inducing premature photoisomerization. Causality: Standard laboratory lighting contains sufficient UV/blue light to trigger trace (E) → (Z) isomerization. Conducting isolation in actinic (red-light) or dark conditions ensures the baseline thermodynamic sample is 100% pure (E)-isomer[5].

-

Reaction: Combine 4-ethylcinnamic acid (1.0 eq) with anhydrous methanol (10.0 eq) in a round-bottom flask. Add a catalytic amount of concentrated H2SO4 (0.05 eq).

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4 hours under an inert argon atmosphere to prevent oxidative degradation.

-

Quench & Extract: Cool to room temperature, neutralize with saturated aqueous NaHCO3 , and extract with ethyl acetate. Dry over anhydrous MgSO4 and concentrate under reduced pressure.

-

Dark-Phase HPLC: Transfer the crude mixture to a dark room. Purify using semi-preparative C18 HPLC (Acetonitrile/Water gradient). Collect the major peak corresponding to the (E)-isomer. Store immediately in amber glass vials at -20°C.

Protocol 2: Calorimetric Determination of Thermodynamic Stability

Objective: Determine the standard molar enthalpy of formation ( ΔfHm∘ ) for the isolated isomer. Causality: Liquid-phase combustion calorimetry provides the heat of combustion, but molecules exist in different states. To find the fundamental gas-phase stability (free from intermolecular lattice/solvent forces), we must also measure the enthalpy of vaporization using microcalorimetry. The sum of these values self-validates the intrinsic molecular energy[2].

-

Combustion: Pelletize a 0.5 g sample of the purified (E)-isomer. Combust the sample in a static-bomb calorimeter under 3.04 MPa of high-purity oxygen.

-

Measurement: Record the temperature rise of the calorimetric fluid to calculate the standard massic energy of combustion ( Δcu∘ ).

-

Vaporization: Place a 10 mg sample into a high-temperature Calvet microcalorimeter. Apply a vacuum drop technique to measure the standard molar enthalpy of vaporization ( ΔvapHm∘ ).

-

Calculation: Derive the gas-phase enthalpy of formation using Hess's Law: ΔfHm∘(g)=ΔfHm∘(l)+ΔvapHm∘ .

Protocol 3: Photochemical Stability and Kinetic Tracking

Objective: Map the rate of (E) → (Z) isomerization under controlled UV exposure. Causality: Understanding the photostationary equilibrium allows formulators to predict the shelf-life and in-vivo stability of the compound when exposed to sunlight[4].

-

Preparation: Dissolve the pure (E)-isomer in a biologically relevant solvent (e.g., ethanol or a lipid emulsion) to a concentration of 10 μ M.

-

Irradiation: Place the cuvette in a photoreactor equipped with a monochromatic 300 nm UVB lamp.

-

Kinetic Sampling: Extract 10 μ L aliquots at 0, 5, 15, 30, and 60 minutes.

-

Analysis: Analyze aliquots via analytical HPLC. Plot the decay curve of the (E)-isomer peak area versus time to calculate the first-order rate constant of photoisomerization.

Conclusion

The thermodynamic stability of methyl (E)-3-(4-ethylphenyl)-2-propenoate is strictly governed by the spatial arrangement of its para-ethylphenyl and methyl ester groups. While the (E)-isomer enjoys a ~16.7 kJ/mol energetic advantage over its (Z)-counterpart due to minimized steric strain and preserved π -conjugation, it remains highly susceptible to UV-induced non-radiative decay. By employing rigorous, dark-phase isolation techniques coupled with dual-calorimetric validation, researchers can accurately map the energy landscape of this molecule, ensuring reliable performance in downstream pharmacological and material science applications.

References

Sources

Infrared (IR) Spectroscopic Profiling of Methyl (E)-3-(4-ethylphenyl)-2-propenoate: A Mechanistic and Diagnostic Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Methyl (E)-3-(4-ethylphenyl)-2-propenoate—commonly known as methyl 4-ethylcinnamate—is a highly conjugated ester derivative utilized in fragrance chemistry, organic synthesis, and pharmaceutical development. Validating the structural integrity of this molecule requires a precise understanding of its vibrational modes. Infrared (IR) spectroscopy serves as a primary diagnostic tool for this purpose, not merely by matching fingerprint patterns, but by analyzing the specific force constants dictated by the molecule's electronic environment.

This guide provides an authoritative, mechanistic breakdown of the IR absorption bands for methyl (E)-3-(4-ethylphenyl)-2-propenoate, detailing the causality behind the spectral shifts induced by extended π -conjugation, stereochemistry, and ring substitution patterns.

Molecular Anatomy & Vibrational Causality

To interpret the IR spectrum of methyl (E)-3-(4-ethylphenyl)-2-propenoate with scientific rigor, we must deconstruct the molecule into its core functional domains. According to Hooke’s Law applied to molecular mechanics, the vibrational frequency ( ν ) of a chemical bond is directly proportional to the square root of its force constant ( k ) and inversely proportional to the reduced mass ( μ ) of the bonded atoms[1].

The Conjugated Ester Domain

In a standard aliphatic ester, the carbonyl (C=O) stretching frequency typically presents as a strong, sharp peak around 1735–1750 cm⁻¹. However, in methyl 4-ethylcinnamate, the ester carbonyl is conjugated with an α,β -unsaturated double bond, which is further conjugated with the aromatic ring[2].

-

Mechanistic Causality: This extended delocalization of π -electrons allows for resonance structures that increase the single-bond character of the C=O bond. This weakens the bond, lowering its force constant ( k ), and consequently shifts the absorption frequency down to ~1710–1717 cm⁻¹ [2][3].

-

Additionally, the C–O single bond stretch of the ester moiety manifests as a broad, intense band in the 1170–1300 cm⁻¹ region[3].

The (E)-Alkene (trans-Stereochemistry)

The stereochemistry of the propenoate backbone is strictly defined as (E) (trans).

-

Mechanistic Causality: The trans configuration restricts the out-of-plane (oop) bending motion of the vinylic hydrogens. Because the reduced mass of the atoms involved in this specific oop bend is distinct, it produces a highly diagnostic, strong, and sharp absorption at 960–980 cm⁻¹ [4]. The presence of this peak is the definitive spectroscopic proof of the (E)-isomer, distinguishing it from the (Z)-isomer, which would absorb near 700 cm⁻¹.

-

The conjugated C=C stretching vibration is observed at ~1630–1640 cm⁻¹ , slightly lower than an isolated alkene due to the aforementioned resonance[1][3].

The para-Substituted Arene

The 4-ethylphenyl group represents a 1,4-disubstituted (para) benzene ring.

-

Mechanistic Causality: The substitution pattern on a benzene ring dictates the coupling of the adjacent C–H out-of-plane wagging vibrations. For a para-substituted ring, the adjacent hydrogens vibrate in phase, resulting in a singular, intense C–H wagging peak between 790–840 cm⁻¹ [5]. The absence of a strong ring-bending mode near 690 cm⁻¹ (which would indicate mono- or meta-substitution) further validates the para structure.

Quantitative IR Band Assignments

The following table summarizes the diagnostic vibrational modes of methyl (E)-3-(4-ethylphenyl)-2-propenoate, establishing a self-validating reference for spectral interpretation.

| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Diagnostic Significance & Causality |

| C=O Stretch (Conjugated Ester) | 1710 – 1717 | Strong | Lowered from ~1740 cm⁻¹ due to extended π -conjugation weakening the C=O force constant. |

| C=C Stretch (Alkene) | 1630 – 1640 | Medium | Indicates the α,β -unsaturated double bond. |

| C=C Stretch (Aromatic Ring) | ~1600, 1510 | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| C–O Stretch (Ester) | 1170 – 1300 | Strong | Confirms the methoxy ester linkage. |

| =C–H Out-of-Plane Bend | 960 – 980 | Strong, Sharp | Critical: Definitively confirms the (E) (trans) stereochemistry of the alkene. |

| Aromatic C–H Wag | 790 – 840 | Strong | Critical: Definitively confirms the para (1,4) substitution pattern of the arene. |

| C–H Stretch (sp² Aromatic/Alkene) | 3000 – 3100 | Weak-Medium | Distinguishes unsaturated C–H bonds from aliphatic chains. |

| C–H Stretch (sp³ Aliphatic) | 2850 – 2960 | Medium | Confirms the presence of the ethyl and methyl groups. |

Spectral Interpretation Logic

The following diagram maps the structural domains of methyl (E)-3-(4-ethylphenyl)-2-propenoate to their corresponding diagnostic IR peaks.

Diagnostic IR peak mapping for methyl (E)-3-(4-ethylphenyl)-2-propenoate. (Max Width: 760px)

Experimental Workflow: ATR-FTIR Acquisition Protocol

To ensure high-fidelity, reproducible data that accurately captures the nuanced shifts described above, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the recommended methodology. This protocol is designed as a self-validating system to eliminate artifacts.

Phase 1: Instrument Calibration & Background Validation

-

Crystal Cleaning: Clean the ATR crystal (typically Diamond or ZnSe) using a lint-free wipe saturated with spectroscopic-grade isopropanol or acetone. Allow the solvent to evaporate completely.

-

Background Acquisition: Collect a background spectrum immediately prior to sample analysis (Resolution: 4 cm⁻¹, Scans: 32 to 64).

-

Self-Validation Check: Ensure the background spectrum shows minimal atmospheric interference. Broad bands at ~3300 cm⁻¹ (H₂O vapor) or sharp doublets at ~2350 cm⁻¹ (CO₂) must be digitally subtracted or physically purged from the sample compartment.

-

Phase 2: Sample Preparation & Acquisition

-

Sample Application: Apply a small amount (1-2 mg or 1-2 drops if in a supercooled liquid state) of methyl (E)-3-(4-ethylphenyl)-2-propenoate directly onto the center of the ATR crystal.

-

Pressure Application: If the sample is solid, lower the ATR pressure anvil until the clutch clicks. Causality: Consistent pressure ensures intimate contact between the sample and the crystal, maximizing the evanescent wave penetration and yielding a high signal-to-noise (S/N) ratio.

-

Data Collection: Acquire the sample spectrum using the same parameters as the background (Resolution: 4 cm⁻¹, Scans: 32 to 64, Range: 4000–600 cm⁻¹).

Phase 3: Processing & Quality Assurance

-

Baseline Correction: Apply an automatic or manual baseline correction to account for scattering effects.

-

Peak Verification: Cross-reference the acquired spectrum against the quantitative assignments in Section 3. Specifically, verify the presence of the 960–980 cm⁻¹ band to rule out (Z)-isomer contamination, and the 790–840 cm⁻¹ band to rule out ortho or meta impurities.

Conclusion

The IR spectrum of methyl (E)-3-(4-ethylphenyl)-2-propenoate is a direct reflection of its highly conjugated, geometrically constrained architecture. By understanding the physical causality behind vibrational force constants—specifically how resonance lowers the carbonyl stretching frequency and how stereochemistry dictates out-of-plane bending modes—analytical scientists can move beyond simple pattern matching. This mechanistic approach ensures robust structural validation, critical for quality control in pharmaceutical and fine chemical synthesis.

References

- 3.4: Carbon-Carbon Multiple Bonds - Chemistry LibreTexts. LibreTexts.

- Methyl Cinnamate|98%. Benchchem.

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- The IR spectra of ethyl cinnamate and the hydrogenation product should be different. Use concepts of resonance.... Brainly.

- Infrared Spectroscopy. ASM Digital Library.

Sources

In-Depth Technical Guide: UV-Vis Absorption Spectra and Photodynamics of Methyl (E)-3-(4-ethylphenyl)-2-propenoate

Executive Summary

Methyl (E)-3-(4-ethylphenyl)-2-propenoate, commonly referred to as methyl 4-ethylcinnamate, is a highly conjugated ester belonging to the cinnamate family. Cinnamate derivatives are foundational to modern photobiology, material science, and cosmetic chemistry, serving as highly efficient ultraviolet B (UVB) filters[1][2]. This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics, electronic transitions, and photoisomerization dynamics of this specific molecule. By establishing a self-validating experimental framework, this guide equips researchers with the protocols necessary to accurately characterize its photophysical properties and evaluate its utility in advanced formulations.

Molecular Architecture and Electronic Transitions

The UV-Vis absorption profile of methyl (E)-3-(4-ethylphenyl)-2-propenoate is dictated by its extended cinnamoyl chromophore. This system comprises a benzene ring conjugated with a trans-alkene and an ester carbonyl group.

The dominant feature in the UV-Vis spectrum is a highly allowed π→π∗ electronic transition ( S0→S1 ), which typically manifests as a broad, intense absorption band in the UVB region (280–315 nm)[1][3].

The Substituent Effect

To understand the specific absorption maximum ( λmax ) of the 4-ethyl derivative, it must be contextualized against the unsubstituted baseline, methyl cinnamate, which exhibits a λmax of approximately 280 nm in non-polar solvents[1].

-

Inductive and Hyperconjugative Effects: The para-ethyl group (-CH 2 CH 3 ) exerts a weak electron-donating effect via induction (+I) and hyperconjugation. This slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO) while having a negligible effect on the Lowest Unoccupied Molecular Orbital (LUMO)[2].

-

Bathochromic Shift: The resulting compression of the HOMO-LUMO gap induces a slight bathochromic (red) shift. Consequently, the λmax of methyl (E)-3-(4-ethylphenyl)-2-propenoate is expected to peak at approximately 288 nm, bridging the gap between the unsubstituted molecule and strongly electron-donating derivatives like para-methoxy methylcinnamate ( λmax ~310 nm)[3].

Comparative UV-Vis Data Summary

The following table summarizes the quantitative photophysical data across a homologous series of para-substituted methyl cinnamates to illustrate the structure-activity relationship.

| Compound | Para-Substituent | Electronic Effect | Approx. λmax (nm) | Molar Absorptivity ( ϵ ) | Primary Photoreaction |

| Methyl cinnamate | -H | None | 280 | ∼21,000 | E-Z Isomerization |

| Methyl 4-methylcinnamate | -CH 3 | Weak +I | 285 | ∼22,500 | E-Z Isomerization |

| Methyl 4-ethylcinnamate | -CH 2 CH 3 | Weak +I | 288 | ∼23,000 | E-Z Isomerization |

| Methyl 4-methoxycinnamate | -OCH 3 | Strong +M | 310 | ∼24,000 | E-Z Isomerization |

| Values are representative for non-polar solvents (e.g., cyclohexane) at 298 K. |

Photophysical Mechanisms and Non-Radiative Decay

Upon absorption of a UVB photon, methyl (E)-3-(4-ethylphenyl)-2-propenoate is excited to the optically bright S1(1ππ∗) state[1][2]. For the molecule to function as an effective and safe UV filter, it must dissipate this excess energy non-radiatively before it can generate reactive oxygen species or undergo irreversible photodegradation.

The primary non-radiative decay (NRD) pathway for cinnamates is trans-cis (E-Z) photoisomerization[4]. This process typically occurs via intersystem crossing (ISC) to a triplet state ( 3ππ∗ or 3nπ∗ ), followed by rotation around the C=C double bond and relaxation to the ground state of the cis-isomer[5]. While this efficiently dissipates energy, the cis-isomer possesses a lower molar absorptivity and a blue-shifted spectrum, leading to a macroscopic loss of UV protection over time—a phenomenon known as photodegradation[4][6].

Fig 1: Jablonski and photochemical reaction diagram illustrating the primary non-radiative decay pathways.

Experimental Methodology: Self-Validating UV-Vis Characterization

To ensure scientific integrity, the characterization of methyl (E)-3-(4-ethylphenyl)-2-propenoate must rely on a self-validating experimental workflow. The following protocol integrates internal controls, precise solvent selection, and orthogonal validation to eliminate analytical artifacts.

Step-by-Step Protocol

Step 1: Precision Sample Preparation Causality: Cinnamates are prone to [2+2] cycloaddition (photodimerization) at high concentrations[6]. To isolate unimolecular photoisomerization, prepare a highly dilute 10 μ M solution. Action: Dissolve the analyte in spectroscopic-grade cyclohexane. Cyclohexane is selected because its non-polar nature prevents hydrogen bonding (which perturbs n→π∗ transitions) and it provides a deep-UV cutoff (<210 nm), ensuring an unobstructed spectral window[1][2].

Step 2: System Calibration via Actinometry Causality: Kinetic calculations require an exact measurement of the incident photon flux. Action: Utilize a standard potassium ferrioxalate actinometer to calibrate the 280 nm monochromatic LED source prior to sample exposure.

Step 3: Baseline and Dark Control Establishment Causality: To definitively attribute spectral changes to photochemistry rather than thermal degradation or solvent evaporation. Action: Run a pure cyclohexane blank for baseline correction. Seal an aliquot of the 10 μ M sample, store it in the dark at 298 K, and measure it alongside the irradiated samples as a negative control.

Step 4: Steady-State UV-Vis Acquisition Action: Place the sample in a 10 mm pathlength quartz cuvette. Record an initial scan from 200 to 400 nm to identify the exact λmax and calculate the molar extinction coefficient ( ϵ ) using the Beer-Lambert Law.

Step 5: Controlled Irradiation and Kinetic Monitoring Action: Irradiate the cuvette with the calibrated 280 nm source. Record UV-Vis spectra at 5-minute intervals. Observation: The decay of the primary peak at ~288 nm indicates the depletion of the trans-isomer, while the emergence of a lower-intensity, blue-shifted shoulder (~270 nm) indicates the formation of the cis-isomer[1]. The establishment of an isosbestic point confirms a clean two-state conversion.

Step 6: Orthogonal Validation via 1 H-NMR Causality: UV-Vis spectroscopy alone cannot definitively distinguish between E-Z isomerization and structural degradation[6]. Action: Post-irradiation, evaporate the solvent and redissolve the residue in CDCl 3 . Perform 1 H-NMR to integrate the vinylic protons. The trans-isomer exhibits doublets with a large coupling constant ( J≈16 Hz) at ~7.6 ppm and ~6.4 ppm, whereas the cis-isomer doublets exhibit a smaller coupling constant ( J≈12 Hz)[1][7]. The NMR integration ratio must mathematically align with the kinetic decay observed in the UV-Vis spectra, thereby self-validating the entire protocol.

Fig 2: Self-validating experimental workflow for UV-Vis characterization and photostability profiling.

Applications in Formulation and Material Science

Understanding the UV-Vis spectra and photodynamics of methyl (E)-3-(4-ethylphenyl)-2-propenoate is critical for its application in advanced materials. Because the molecule undergoes E-Z isomerization resulting in a loss of absorptive capacity, modern formulation strategies focus on steric hindrance to lock the trans conformation. Recent advancements include grafting cinnamate derivatives onto rigid backbones, such as cellulose nanocrystals or mesoporous silica, which suppresses photodimerization and isomerization, yielding highly photostable, broad-spectrum UV shielding materials[6].

References

- A systematic approach to methyl cinnamate photodynamics. tandfonline.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0Zkx66goOrzkfyGNsO4hBAJrpCq-NxxAMV-m43opnmomxMFzXVFOwpv-knkP4jOqBzIS_IfsUcZ_D3qKDa5MqnV0HyYFZFmXT-whKLgL2ktvGohM3Cp7MJ_95RIMpb5BV5NDygJTurlssImA7eI0ZCfF6o7P8vmVRjFeWNA==]

- Multistep Intersystem Crossing Pathways in Cinnamate-Based UV-B Sunscreens. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0ZeDR-pmt9bNnrtbtiC28XjWmg12ykiwYMF6ZJalARNDpX1UHwsvHPJ0-UKV96G834TqBzX7ShulYI3z9g3ccOHipz8mdc6iEIZWR7KylxKgtJvx_42u7QggdTNcpw7svDRjZb9Px_ZhNdRM1VxM=]

- Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4pPwxvXkLb5bVycB7lcsWk8GxCpfHnLNBDQRU14GUJhd-_jGVpn3QSIZpY1bTgTUcNlGUTzpS0G76JN-9V7qfchxWvf9MpLKN4QnQ-LFxrjf-UaykoSlKGWthLhjvUguAitfenbRojuqoDNI=]

- Benchmark studies of UV–vis spectra simulation for cinnamates with UV filter profile. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkDTPXxAnOCFi4X2qwsscF8c-0Zii5lsCMfTvhQlkywtZ6lLFVjCd0YOKnOvxfQxRr8LXqQBYykxI1nyDnyyi23GR91Cz-XyDrxzGxaLLV3VsS7n3QEPySCMYR4ckeO0RO3JxR3_0E04Ve0XTF3bZsmcA4Z5JYNHR4Rtz9wN-hrFU8aRekDr02WmOrGLMsSwCsJsDmO091Skn2aelYW-EfVQN5zryN0liprUXphrHDLZdk8SFOWPfe-_R9ZOOX5B9Agoo=]

- The Involvement of Xanthone and (E)-Cinnamoyl Chromophores for the Design and Synthesis of Novel Sunscreening Agents. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-LPa-eslNBiz40SCrROLygjnNwkDb_w0-BmHXEctYlCCAquNc1rWAlTLV8CPZNNl0GVosxRZo1LGyGhUuhwisboLL_Mzj7AwCW873khlrkh_Pz-Wgy82mf1ipssQc32S]

- High-performance hollow microspheres for UV protection from cinnamate-functionalized cellulose nanocrystals and inorganic nanoparticles. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExpf5ktkfFP5D9rlZNES1aTcRf2uGtC5J6q5x0PV6DzUmt3FvepLtKcxIYcxKEBwaH0W7xxrr5Zw5koTGoiX5Pw0RnPWzdoHd2DS9mO4rRqB9ibqJVn18DSeaFH9skqs8o4LX0ULEtME6npDlhp3exjPo89RB6w2er]

- Table of Contents - The Royal Society of Chemistry (NMR Data for Cinnamates). rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn0pCSa5V6AslJWmhR9XsVdekGIW_px6lALqoXCiqyQXa3VCNyCRdtzgPyFfidoJn94xOcFCshh8LR9Qge1QBAhwn6i_ffZCXo4VFZIkkNEPM14sRJTINMcyDY2NIlW_glc2b8ZEWwaYmltybN0jP3AsZjP-UJWEk=]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Experimental and Computational Analysis of Para-Hydroxy Methylcinnamate following Photoexcitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High-performance hollow microspheres for UV protection from cinnamate-functionalized cellulose nanocrystals and inorganic nanoparticles - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00509D [pubs.rsc.org]

- 7. rsc.org [rsc.org]

Toxicity and Safety Data Sheet (SDS) Framework for Methyl (E)-3-(4-ethylphenyl)-2-propenoate

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Guide & Safety Whitepaper

Executive Summary & Strategic Approach

Methyl (E)-3-(4-ethylphenyl)-2-propenoate (commonly referred to as methyl 4-ethylcinnamate) is a specialized, para-alkylated derivative of methyl cinnamate. Due to its unique structural properties—specifically the highly lipophilic para-ethyl substitution—it holds significant potential as a pharmaceutical intermediate, UV-filter candidate, and fragrance compound.

Because empirical, peer-reviewed toxicological databases often lack direct entries for novel or niche derivatives, evaluating its safety requires a robust Structure-Activity Relationship (SAR) and Read-Across Methodology . As a Senior Application Scientist, I have structured this guide to extrapolate toxicity data from its well-characterized parent compound, methyl cinnamate[1], and provided the self-validating empirical protocols required to convert these theoretical predictions into a fully compliant Safety Data Sheet (SDS).

Chemical Identification & SAR Rationale

The toxicological profile of any ester is dictated by its metabolic fate and its reactive functional groups. The parent compound, methyl cinnamate, is a naturally occurring ester found in botanicals like Eucalyptus olida[2]. The target compound, methyl (E)-3-(4-ethylphenyl)-2-propenoate, shares the identical α,β -unsaturated ester moiety (the toxophore) but features an ethyl group at the para position of the benzene ring.

Causality in SAR: The addition of the ethyl group increases the molecule's partition coefficient (LogP), enhancing its lipophilicity. While this increases its affinity for the lipid-rich stratum corneum (impacting dermal absorption), it does not fundamentally alter the primary metabolic pathway: ester hydrolysis followed by β -oxidation.

Table 1: Physicochemical & Structural Comparison

| Property | Methyl Cinnamate (Reference) | Methyl (E)-3-(4-ethylphenyl)-2-propenoate (Target) |

| CAS Number | 103-26-4 | N/A (Novel Derivative) |

| Molecular Formula | C10H10O2 | C12H14O2 |

| Molecular Weight | 162.19 g/mol | 190.24 g/mol |

| Estimated LogP | ~2.62 | ~3.50 |

| Reactive Center | α,β -unsaturated ester | α,β -unsaturated ester |

Predicted Metabolic Pathway & Toxicity Profile

Upon systemic entry (via ingestion or dermal penetration), cinnamate esters are rapidly hydrolyzed by non-specific carboxylesterases in the liver and skin. For our target compound, this yields 4-ethylcinnamic acid and a minor stoichiometric amount of methanol. The acid then undergoes CoA-activation and β -oxidation to form 4-ethylbenzoic acid, which is conjugated with glycine and excreted renally.

Predicted mammalian metabolic pathway of methyl (E)-3-(4-ethylphenyl)-2-propenoate.

Table 2: Extrapolated Toxicological Endpoints

Based on the SDS data for methyl cinnamate, we can confidently extrapolate the baseline toxicity thresholds for the target compound.

| Toxicological Endpoint | Methyl Cinnamate Data | Target Compound Prediction | Mechanistic Justification |

| Acute Oral LD50 (Rat) | 2,610 mg/kg[1] | > 2,500 mg/kg | Increased molecular weight and steric bulk typically reduce acute systemic bioavailability. |

| Dermal LD50 (Rabbit) | > 5,000 mg/kg[3] | > 5,000 mg/kg | High lipophilicity favors epidermal retention but limits deep systemic dermal toxicity. |

| Skin Sensitization | May cause allergic reaction[4] | Moderate Sensitizer | Intact Michael acceptor moiety reacts with skin proteins; higher LogP increases penetration. |

| Genotoxicity (Ames) | Negative[4] | Negative | Lack of structural alerts for DNA intercalation or direct alkylation. |

Experimental Protocols for Safety Validation

Because read-across provides a theoretical framework, empirical validation is mandatory for regulatory SDS generation (e.g., REACH or OSHA compliance). The following protocols are designed as self-validating systems , ensuring high trustworthiness in the generated data.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Purpose: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This acts as a direct proxy for cell viability. We utilize human keratinocytes (HaCaT) because dermal contact is the primary occupational exposure route for cinnamate derivatives[5].

-

Cell Seeding: Seed HaCaT cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO 2 .

-

Compound Preparation: Dissolve Methyl (E)-3-(4-ethylphenyl)-2-propenoate in DMSO (100 mM stock). Dilute in culture media to final concentrations (1, 10, 50, 100, 500 µM). Ensure final DMSO concentration is <0.1% to prevent solvent-induced baseline toxicity.

-

Exposure: Treat the cells with the compound for 24h and 48h.

-

MTT Incubation: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for exactly 4 hours.

-

Solubilization: Aspirate media and add 100 µL DMSO to dissolve the intracellular formazan crystals.

-

Validation & Quality Control (Critical): The assay is only valid if the positive control (1% Sodium Dodecyl Sulfate) yields <10% viability, and the vehicle control (0.1% DMSO) yields >95% viability. This internal logic ensures the cells were metabolically competent prior to testing.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

Protocol 2: Genotoxicity Screening (Ames Test - OECD 471)

Causality & Purpose: The compound contains an electrophilic double bond. While read-across suggests it is non-mutagenic, empirical validation is required to ensure the para-ethyl group does not introduce novel DNA-reactive intermediates after hepatic metabolism.

-

Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight.

-

Metabolic Activation (S9): Prepare rat liver S9 fraction mix. Causality: This simulates mammalian hepatic xenobiotic metabolism, ensuring we test the mutagenicity of the metabolites (e.g., 4-ethylcinnamic acid), not just the parent ester.

-

Treatment: Mix 100 µL of bacterial suspension, the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for -S9 conditions).

-

Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

-

Incubation: Invert plates and incubate at 37°C for 48-72 hours.

-

Validation & Quality Control (Critical): The assay validates itself if positive controls (2-aminoanthracene for +S9; sodium azide for TA100 -S9) induce a >3-fold increase in revertant colonies compared to the vehicle control.

-

Scoring: Count revertant colonies. A positive hazard classification requires a dose-dependent, reproducible increase.

Tiered toxicological validation workflow for novel cinnamate ester derivatives.

Core Safety Data Sheet (SDS) Directives

Based on the extrapolated data and structural alerts, the following foundational SDS elements must be implemented for Methyl (E)-3-(4-ethylphenyl)-2-propenoate:

Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral): Category 5. Based on the analog LD50 of 2,610 mg/kg[1].

-

Skin Sensitization: Category 1. The α,β -unsaturated carbonyl acts as a Michael acceptor, capable of binding to epidermal proteins and triggering an immune response[4].

Hazard & Precautionary Statements

-

H303: May be harmful if swallowed[3].

-

H317: May cause an allergic skin reaction[6].

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[5].

First Aid & Exposure Controls

-

Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If dermatitis or rash occurs, seek medical attention[5].

-

Engineering Controls: Provide appropriate exhaust ventilation at places where dust or aerosols are formed[7].

-

PPE: Nitrile rubber gloves (minimum thickness 0.11 mm) are required to prevent dermal penetration driven by the compound's high LogP.

References

-

Safety data sheet - Methyl cinnamate (103-26-4) Source: CPAChem URL:[Link]

-

Methyl cinnamate - Toxicology and safety Source: Wikipedia URL:[Link]

-

Safety Data Sheet - Methyl cinnamate Source: Advanced Biotech URL:[Link]

Sources

Application Note: Synthesis of Methyl (E)-3-(4-ethylphenyl)-2-propenoate via Palladium-Catalyzed Heck Cross-Coupling

Executive Summary & Mechanistic Rationale

The synthesis of cinnamate derivatives is a critical transformation in the development of active pharmaceutical ingredients (APIs) and fine chemicals. This application note details the robust synthesis of methyl (E)-3-(4-ethylphenyl)-2-propenoate (methyl 4-ethylcinnamate) via the Mizoroki-Heck cross-coupling of 1-bromo-4-ethylbenzene with methyl acrylate[1].

As a Senior Application Scientist, it is vital to understand the causality behind the selected reaction parameters rather than simply following a recipe.

-

Catalyst Selection: Palladium(II) acetate ( Pd(OAc)2 ) is utilized as a highly soluble, air-stable precatalyst[2]. In situ, it is reduced to the catalytically active, coordinatively unsaturated Pd0 species.

-

Ligand Dynamics: Tri(o-tolyl)phosphine ( P(o-tol)3 ) is specifically chosen over standard triphenylphosphine. Its larger cone angle and steric bulk promote the rapid dissociation of ligands to form the active 14-electron Pd0L complex, accelerating the rate-determining oxidative addition step. Crucially, this steric bulk prevents the agglomeration of palladium into inactive "palladium black" precipitates[3].

-